

Technical Guide: Molar Extinction Coefficient & Quantification of Peonidin 3-Glucoside Chloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Peonidin 3-O-beta-glucopyranoside chloride*

Cat. No.: *B12320014*

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Executive Summary

Accurate quantification of Peonidin 3-glucoside chloride (Pn-3-glc) hinges on the correct application of its molar extinction coefficient (

), a value strictly dependent on solvent conditions.^[1]

While the "industry default" often approximates anthocyanins using Cyanidin-3-glucoside equivalents (

), this approach introduces significant error for purified Pn-3-glc applications.

- Primary Reference Value:

(in Methanol + 0.1% HCl).

- Critical Constraint: Direct application of this coefficient is valid only in acidified methanolic solutions. For aqueous buffers (pH 1.0), a correction factor or a standard curve derived from a methanolic stock is required due to solvatochromic shifts.

Physicochemical Core Parameters

The following parameters define the reference standard Peonidin 3-glucoside chloride.

Parameter	Value	Notes
IUPAC Name	Peonidin 3-O- -D-glucopyranoside chloride	Chloride salt form is the stable standard.
CAS Number	6906-39-4	Specific to the chloride salt.
Molecular Formula		
Molecular Weight	498.86 g/mol	Use this value for molarity calculations.
(MeOH/HCl)	526 nm	Primary absorbance peak in acidic methanol.
(pH 1.0 Buffer)	520 nm	Hypsochromic shift observed in aqueous acid.
(MeOH + 0.1% HCl)	32,370 L/mol·cm	Validated reference value [1, 2].
(pH 1.0 Buffer)	Not absolute	Typically lower than MeOH value; often approximated as ~26,900 (C3G equiv) if specific data is absent.

Structural Dynamics & pH Dependency

Anthocyanins like Peonidin 3-glucoside exist in a dynamic equilibrium dependent on pH. Understanding this is vital for the pH Differential Method.

The Chromophore Equilibrium

At pH 1.0, the molecule exists as the red Flavylium Cation (fully conjugated chromophore). At pH 4.5, it hydrates to the colorless Hemiketal (disrupted conjugation).

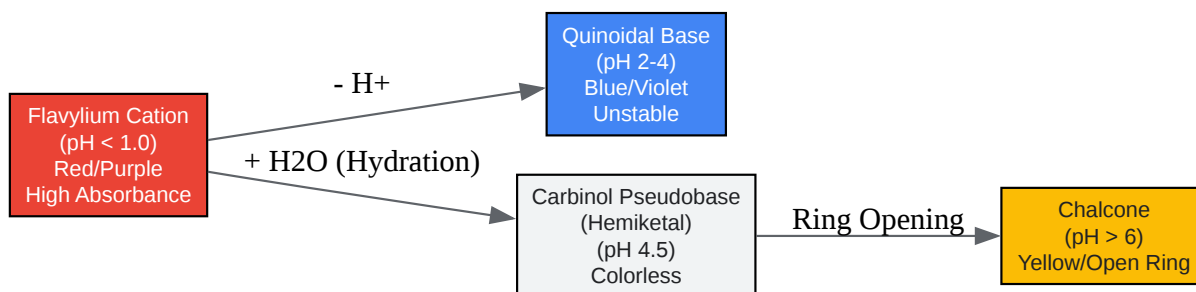


Fig 1: pH-dependent structural transformation of Peonidin 3-glucoside.

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[2]

Analytical Protocols

Protocol A: Absolute Quantification (Purity Check)

Purpose: To determine the exact concentration of a pure Pn-3-glc stock solution. Solvent: Acidified Methanol (MeOH + 0.1% HCl).

- Preparation: Weigh ~2-5 mg of Peonidin 3-glucoside chloride into a volumetric flask.
- Dissolution: Dissolve in HPLC-grade Methanol containing 0.1% HCl (v/v).
- Measurement:
 - Blank the spectrophotometer with the solvent.
 - Scan absorbance from 200–700 nm.
 - Record Absorbance () at (526 nm).
- Calculation (Beer-Lambert Law):
 - Where

and

cm.

- Note: Ensure

is between 0.2 and 0.8 for linearity.

Protocol B: The pH Differential Method (Sample Analysis)

Purpose: To quantify monomeric anthocyanins in aqueous samples, eliminating interference from polymeric pigments or browning.[2] Standard: Expressed as Cyanidin-3-glucoside equivalents (C3G) OR Peonidin-3-glucoside equivalents (if

is corrected).

Reagents

- Buffer pH 1.0: 0.025 M KCl. Adjust pH with HCl.
- Buffer pH 4.5: 0.4 M Sodium Acetate. Adjust pH with HCl.

Workflow

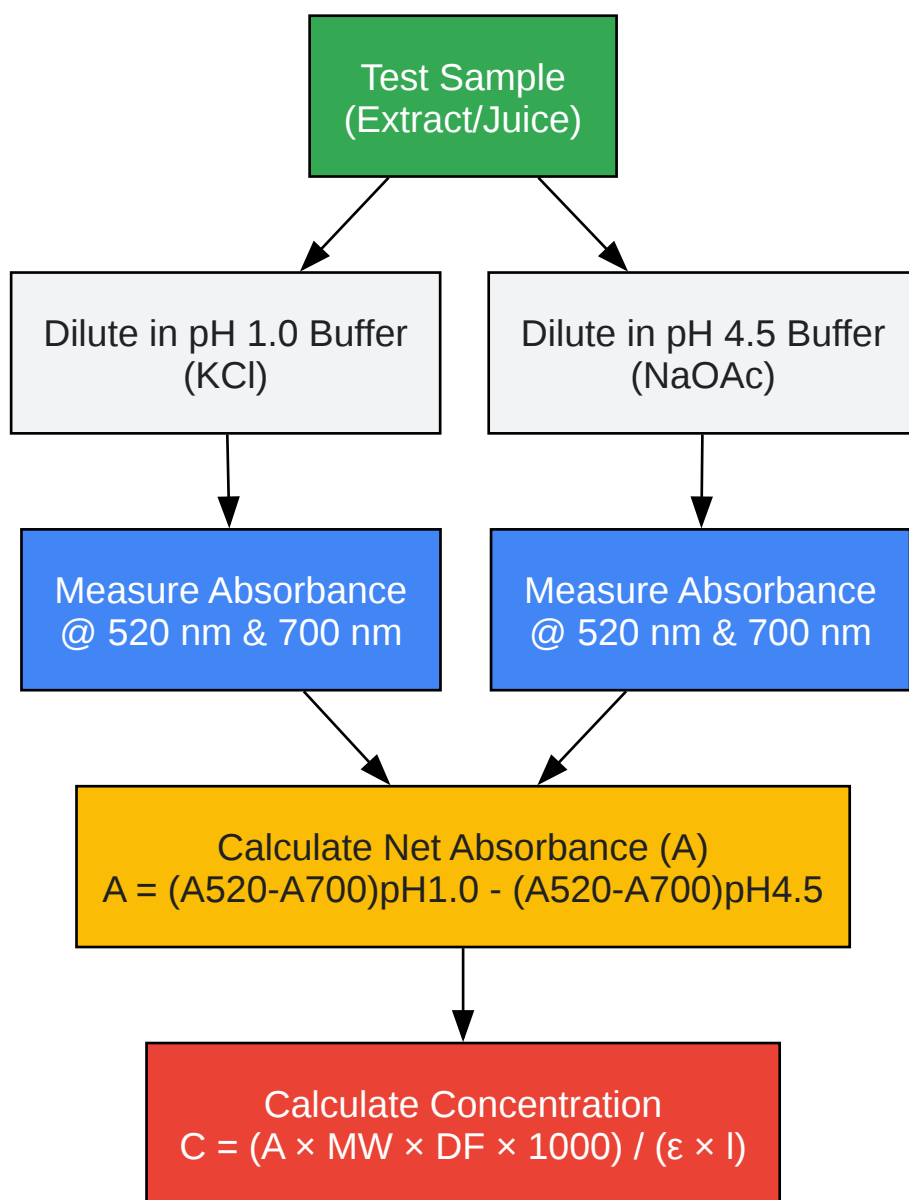


Fig 2: Workflow for the pH Differential Method (AOAC 2005.02 adapted).

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Calculation Logic

[3][4]

- A: Net absorbance (see diagram).[3][5]
- MW: 498.86 g/mol (for Peonidin 3-glucoside chloride).
- DF: Dilution Factor.[3][4][6]

- :
 - Option 1 (Standard): Use 26,900 and MW 449.2 to express as "Cyanidin-3-glucoside equivalents" (Recommended for comparison with literature).
 - Option 2 (Specific): If quantifying specifically as Peonidin, use (aqueous approximation) and MW 498.86. Warning: The methanolic (32,370) will underestimate the content if used in this aqueous formula without correction.

Validation & Quality Control

To ensure data integrity (E-E-A-T), implement these checkpoints:

- Moisture Correction: Reference standards are often hygroscopic. Always correct the weighed mass based on the water content certificate (or TGA data) before calculating the "True" molar extinction coefficient of your specific lot.
- Spectral Purity: The ratio of (280 nm) to () is a purity indicator. For high-purity anthocyanins, the ratio should be high. A rising peak at 280 nm indicates degradation or polyphenolic contamination.
- Solvent Stability: Peonidin 3-glucoside is unstable in neutral/alkaline pH. Perform all dilutions immediately before measurement (within 15-30 mins).

References

- Giusti, M. M., & Wrolstad, R. E. (2001).^{[7][8]} Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. *Current Protocols in Food Analytical Chemistry*, F1.2.1-F1.2.13. [\[Link\]](#)
- Lee, J., Durst, R. W., & Wrolstad, R. E. (2005).^{[1][2][8]} Determination of total monomeric anthocyanin pigment content of fruit juices, beverages, natural colorants, and wines by the

pH differential method: collaborative study. *Journal of AOAC International*, 88(5), 1269–1278.

[\[Link\]](#)

- PubChem. (2023). Peonidin 3-glucoside chloride (Compound Summary). National Library of Medicine. [\[Link\]](#)

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